1-Amino-2-phenyl-propan-2-ol

Description

The exact mass of the compound 1-Amino-2-phenylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

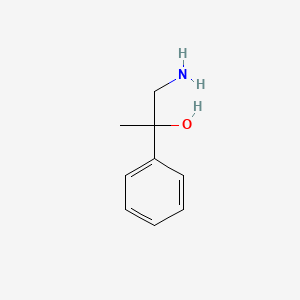

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNDQOCRJGGSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494276, DTXSID701281569 | |

| Record name | 1-Amino-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17643-24-2, 1017418-99-3 | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Amino-2-phenyl-propan-2-ol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-2-phenyl-propan-2-ol, a versatile amino alcohol with significant applications in pharmaceutical and fine chemical synthesis. This document details its chemical identifiers, physicochemical properties, safety information, and insights into its synthesis.

Chemical Identifiers and Nomenclature

Accurate identification of chemical compounds is critical in research and development. This compound is known by several identifiers across various chemical databases and regulatory bodies.

| Identifier Type | Value | Source |

| CAS Number | 17643-24-2 | [1][2][3][4] |

| IUPAC Name | 1-amino-2-phenylpropan-2-ol | [1] |

| Molecular Formula | C₉H₁₃NO | [1][2][3][4] |

| PubChem CID | 12362998 | [1][3] |

| EC Number | 809-146-7 | [1] |

| InChI | InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | [1] |

| InChIKey | BDNDQOCRJGGSJO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(CN)(C1=CC=CC=C1)O | [1][4] |

Synonyms:

The stereochemistry of this compound is crucial, as different enantiomers can possess distinct pharmacological properties. For instance, (2R)-1-amino-2-phenylpropan-2-ol has a specific CAS number of 135355-11-2.[6]

Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of this compound, which are essential for designing experimental conditions and understanding its behavior in various systems.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [1][2][3][4] |

| Appearance | White solid | [3] |

| Boiling Point | 293.561 °C at 760 mmHg | [5] |

| Flash Point | 131.341 °C | [5] |

| Density | 1.074 g/cm³ | [5] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

| XLogP3 | 0.3 | [1] |

Applications in Research and Synthesis

This compound is a valuable building block in organic synthesis and pharmaceutical development.[3] Its bifunctional nature, containing both an amino group and a hydroxyl group, along with a phenyl moiety, enhances its reactivity and solubility in organic solvents.[3]

Key applications include:

-

Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of medications targeting neurological disorders.[3]

-

Chiral Auxiliary: Its structure allows it to act as a chiral auxiliary, enabling the production of enantiomerically pure compounds, which is a critical aspect in the development of effective drugs.[3]

-

Organic Synthesis: It is used as a foundational component for creating more complex molecules with specific functional groups, thereby improving the efficiency of chemical reactions.[3]

Experimental Protocols

While specific, detailed experimental protocols are proprietary or published in subscription-based journals, a general workflow for the synthesis of related amino alcohols can be conceptualized. The synthesis of chiral amino alcohols like phenylpropanolamines often involves multi-step organic synthesis techniques.

A potential synthetic pathway could involve the following logical steps:

Caption: Generalized synthetic workflow for amino alcohols.

This process would begin with a suitable starting material, such as a phenylacetone derivative.[7] The ketone functionality is reduced to an alcohol, followed by the introduction of the amino group, often via reductive amination.[7] The final step involves purification to isolate the desired compound.[8]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on aggregated GHS data, this compound presents several hazards.

GHS Hazard Classification:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |

Source:[1]

Recommended Precautionary Measures:

A logical workflow for safe handling and in case of exposure is outlined below.

Caption: Recommended safety, handling, and first aid workflow.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[9]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[9]

Storage:

-

Store in a cool place, between 0-8 °C, and keep the container tightly closed in a dry and well-ventilated area.[3][4]

References

- 1. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. Cas 17643-24-2,this compound | lookchem [lookchem.com]

- 6. (2R)-1-amino-2-phenylpropan-2-ol | C9H13NO | CID 40430246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL [smolecule.com]

- 8. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to (R)- and (S)-1-Amino-2-phenyl-propan-2-ol Enantiomers

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, resolution, characterization, and applications of the enantiomers (R)-1-Amino-2-phenyl-propan-2-ol and (S)-1-Amino-2-phenyl-propan-2-ol. These compounds are valuable chiral building blocks in asymmetric synthesis and serve as key intermediates in the development of pharmaceutical agents.

Core Physicochemical Properties

The enantiomers of 1-Amino-2-phenyl-propan-2-ol are non-superimposable mirror images with identical physical properties, except for their interaction with plane-polarized light. The quantitative data for these compounds are summarized below.

| Property | (R)-1-Amino-2-phenyl-propan-2-ol | (S)-1-Amino-2-phenyl-propan-2-ol | Racemic this compound |

| IUPAC Name | (2R)-1-amino-2-phenylpropan-2-ol | (2S)-1-amino-2-phenylpropan-2-ol | 1-amino-2-phenylpropan-2-ol |

| CAS Number | 135355-11-2[1] | 35515-82-9 | 17643-24-2[2][3][4] |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [1][2] | 151.21 g/mol | 151.21 g/mol [2][4] |

| Appearance | White Solid[4] | White Solid | White Solid[4] |

| Melting Point | Data not readily available | Data not readily available | 77-79 °C |

| Specific Rotation ([α]D) | Data not readily available | Data not readily available | 0° |

Synthesis and Enantiomeric Resolution

The synthesis of the racemic mixture is a common precursor to obtaining the pure enantiomers, which are then separated through chiral resolution.

General Synthesis and Resolution Workflow

The overall process begins with the synthesis of the racemic amino alcohol, followed by a classical resolution using a chiral resolving agent. This workflow is depicted below.

Caption: General workflow for synthesis and resolution.

Experimental Protocol: Enantiomeric Resolution

This protocol outlines a classical method for resolving racemic this compound using a chiral acid.

Materials:

-

Racemic this compound

-

(+)-Tartaric acid (or another suitable chiral resolving agent)

-

Methanol

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Polarimeter for monitoring optical purity

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve 1.0 equivalent of the racemic amino alcohol in a minimal amount of hot methanol.

-

In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in hot methanol. The use of 0.5 equivalents ensures that only one enantiomer preferentially crystallizes as a salt.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring.

-

Allow the mixture to cool gradually to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove impurities from the mother liquor.

-

The mother liquor, now enriched with the other diastereomer, should be saved for subsequent isolation of the other enantiomer.

-

-

Purification by Recrystallization:

-

The collected salt can be recrystallized from hot methanol to improve diastereomeric purity. The progress can be monitored by measuring the specific rotation of small samples of the liberated amine.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add 10% aqueous NaOH solution dropwise until the solution is strongly basic (pH > 12), which liberates the free amine from its salt form.

-

Extract the aqueous solution three times with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Isolation of the Second Enantiomer:

-

The mother liquor from step 2 can be treated similarly with a base to liberate the enriched mixture of the other enantiomer, which can then be resolved using (-)-tartaric acid or purified further.

-

Applications in Asymmetric Synthesis

These chiral amino alcohols are highly valued as intermediates and auxiliaries in asymmetric synthesis, enabling the creation of enantiomerically pure molecules.[4]

Role as a Chiral Auxiliary

A primary application for these compounds is their use as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to favor the formation of one specific stereoisomer.[5]

Caption: Logical workflow for using a chiral auxiliary.

The amino alcohol can be converted into derivatives, such as oxazolidinones, which then direct the stereochemistry of reactions like alkylations or aldol additions on an attached prochiral substrate.[6] After the desired stereocenter has been created, the auxiliary is chemically cleaved and can be recovered for reuse.[5]

Analytical Characterization: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used technique for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds like this compound.

| Parameter | Typical Conditions |

| Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Amylose or Cellulose derivatives like Chiralcel® OD-H, Lux® Cellulose-1).[7][8] |

| Mobile Phase | Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures (e.g., 90:10 v/v).[8] |

| Modifier | A small amount of a basic modifier (e.g., 0.1% Diethylamine) is often added to the mobile phase to improve peak shape and resolution for amines. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV detector at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm). |

Note: The specific mobile phase composition and choice of CSP must be optimized empirically to achieve baseline separation for accurate quantification. Derivatization with a UV-active or fluorescent tag can also be employed to enhance detection sensitivity.[7]

References

- 1. (2R)-1-amino-2-phenylpropan-2-ol | C9H13NO | CID 40430246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-amino-2-phenylpropan-2-ol | 17643-24-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic Characterization of 1-Amino-2-phenyl-propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amino alcohol, 1-Amino-2-phenyl-propan-2-ol. Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on the theoretical and expected spectroscopic characteristics based on its molecular structure. It serves as a practical reference for the analysis and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 1.0 - 3.0 | Singlet (broad) | 2H |

| -OH | 1.5 - 4.0 | Singlet (broad) | 1H |

| -CH₃ | ~1.5 | Singlet | 3H |

| -CH₂- | 2.8 - 3.2 | AB quartet or two doublets | 2H |

| Aromatic -CH | 7.2 - 7.5 | Multiplet | 5H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 25 - 35 |

| -CH₂-NH₂ | 45 - 55 |

| Quaternary C-OH | 70 - 80 |

| Aromatic C (ipso) | 140 - 150 |

| Aromatic CH (ortho, meta, para) | 125 - 130 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (amine) | Stretching | 3300 - 3500 | Medium, Two bands for primary amine |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-O (alcohol) | Stretching | 1050 - 1200 | Strong |

| C-N (amine) | Stretching | 1000 - 1250 | Medium |

| N-H (amine) | Bending | 1550 - 1650 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| [M]+• (Molecular Ion) | m/z 151 | Expected in Electron Ionization (EI) |

| [M+H]⁺ | m/z 152 | Expected in soft ionization techniques (e.g., ESI, CI) |

| Major Fragment Ions (EI) | m/z 134, 121, 105, 77, 72 | See fragmentation pathway diagram below |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (-OH and -NH₂).

-

Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition :

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., broadband decoupling) is typically performed to simplify the spectrum.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution : Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).

-

-

Data Acquisition :

-

Obtain a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the prepared sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile. The concentration will depend on the ionization technique used (typically in the low µg/mL to ng/mL range).

-

Ionization :

-

Electron Ionization (EI) : Introduce the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This technique often leads to extensive fragmentation.

-

Electrospray Ionization (ESI) : Introduce the sample solution into the mass spectrometer through a charged capillary, forming fine charged droplets. This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

-

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Solubility and stability of 1-Amino-2-phenyl-propan-2-ol

An In-depth Technical Guide on the Solubility and Stability of 1-Amino-2-phenyl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile amino alcohol with applications in pharmaceutical and fine chemical synthesis.[1] Its structure, featuring a phenyl group and an amino alcohol moiety, suggests its utility as an intermediate in the creation of more complex molecules, including optically active compounds crucial for the pharmaceutical industry.[1] A thorough understanding of the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as formulation development, process chemistry, and regulatory compliance.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a scarcity of publicly available quantitative data for this specific molecule, this guide also furnishes detailed, best-practice experimental protocols for determining these critical physicochemical properties, based on established international guidelines.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | --INVALID-LINK--[2] |

| Molecular Weight | 151.21 g/mol | --INVALID-LINK--[2] |

| Appearance | White solid | --INVALID-LINK--[1] |

| Computed LogP | 0.8528 | --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | --INVALID-LINK--[2] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be inferred.

Qualitative Solubility: The presence of a phenyl group enhances its solubility in organic solvents.[1] The amino and hydroxyl groups suggest some degree of aqueous solubility, which would be pH-dependent.

Predicted Solubility Behavior: The computed LogP value of 0.8528 suggests that the compound is moderately lipophilic.[2] This indicates that it is likely to have good solubility in a range of organic solvents and some, though potentially limited, solubility in aqueous media. The basic amino group implies that its aqueous solubility will increase at lower pH due to the formation of a more soluble salt.

Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. The following protocol is adapted from World Health Organization (WHO) guidelines for active pharmaceutical ingredients (APIs).

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Data Reporting: The solubility is reported in units such as mg/mL or g/L. For aqueous solutions, the pH of the saturated solution should also be measured and reported.

Stability Profile

Illustrative Stability Data of a Related Compound

While specific data for the target compound is lacking, a study on a closely related molecule, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), provides valuable insight into its stability in biological matrices. The stability was assessed in plasma and urine samples inoculated with Escherichia coli and stored under different conditions.[3]

Table 1: Stability of (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride in Biological Matrices [3]

| Matrix | Storage Condition | Duration | Remaining Compound (%) |

| Plasma | 37 °C | 48 hours | Stable |

| Urine | 37 °C | 48 hours | ~89% |

| Plasma | -20 °C | 1 month | ~93% |

| Urine | -20 °C | 1 month | ~89% |

| Plasma | -20 °C | 6 months | <70% |

| Urine | -20 °C | 6 months | <30% |

This data indicates that the compound is significantly less stable in urine compared to plasma, and long-term frozen storage leads to substantial degradation in both matrices, which is exacerbated in urine.[3] While not directly transferable, this suggests that this compound may also be susceptible to degradation, particularly in non-sterile aqueous environments or during long-term storage.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The amino group can be susceptible to oxidation, which can be accelerated by the presence of metal ions or exposure to atmospheric oxygen.[4]

-

Thermal Degradation: At elevated temperatures, molecules can undergo decomposition. For amino alcohols, this can involve dehydration or other rearrangement reactions.

-

Photodegradation: Exposure to UV or visible light can lead to the degradation of compounds with chromophores, such as the phenyl group in this molecule.

Experimental Protocols for Stability Testing

To rigorously evaluate the stability of this compound, a series of studies including forced degradation and long-term stability testing should be conducted as per ICH guidelines.

The purpose of forced degradation is to identify potential degradation products and to develop a stability-indicating analytical method capable of separating the parent compound from its degradants.

Methodology:

-

Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80-100 °C).

-

Photostability: Expose the solid compound and a solution to a light source capable of emitting both UV and visible light (e.g., Xenon lamp). A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

Samples are collected at various time points and analyzed by a stability-indicating method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Discovery and history of 1-Amino-2-phenyl-propan-2-ol

An In-depth Technical Guide on the Discovery and History of 1-Amino-2-phenyl-propan-2-ol (Phenylpropanolamine)

Introduction

Phenylpropanolamine (PPA), also known as norephedrine, is a synthetic sympathomimetic amine that was once a ubiquitous component in over-the-counter (OTC) nasal decongestants and appetite suppressants.[1][2] Chemically, the widely marketed product is (±)-norephedrine (a racemic mixture of (1R,2S)- and (1S,2R)-enantiomers of 2-amino-1-phenylpropan-1-ol), a stereoisomer of cathine and a member of the phenethylamine and amphetamine chemical classes.[3] This guide provides a comprehensive technical overview of its discovery, historical development, synthesis, mechanism of action, and the critical safety concerns that led to its eventual withdrawal from many markets. The journey of PPA serves as a significant case study in pharmacology, drug development, and the importance of post-market surveillance.[2]

Discovery and Historical Development

The history of phenylpropanolamine spans nearly a century, from its initial synthesis to its widespread use and subsequent regulatory action.

-

Early 20th Century: Phenylpropanolamine was first synthesized around 1910.[3] Its potential as a mydriatic (an agent that dilates the pupil) was recognized, leading to a patent in 1913.[3]

-

1930s: The pressor effects (ability to increase blood pressure) of PPA were characterized, and it was first introduced for medical use during this decade.[1][3] Its primary applications were as a nasal decongestant in cough and cold preparations.[1]

-

1970s: The anorectic (appetite suppressant) effects of PPA were leveraged, and it became a popular ingredient in OTC weight control products.[2]

-

Late 20th Century: Despite its widespread use, case reports began to emerge suggesting a link between PPA and an increased risk of hemorrhagic stroke.[2][4] These concerns prompted the U.S. Food and Drug Administration (FDA) to investigate the drug's safety.[4]

-

2000: The FDA, after reviewing the results of the "Hemorrhagic Stroke Project," a case-control study that found an association between PPA use and hemorrhagic stroke, issued a public health advisory.[3][4][5] The agency requested that all drug companies voluntarily discontinue marketing products containing PPA.[3]

-

2001-2005: Following the FDA's advisory, PPA was withdrawn from the market in Canada (2001) and Australia (2001).[3] In 2005, the FDA officially removed PPA from the OTC market in the United States and revoked its "generally recognized as safe and effective" (GRASE) status.[3]

Today, PPA is still available in a few countries and has applications in veterinary medicine for controlling urinary incontinence in dogs.[3]

Physicochemical and Pharmacological Properties

Quantitative data for PPA has been established through numerous pharmacological and clinical studies.

Data Presentation

Table 1: Physicochemical Properties of (±)-Norephedrine

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₃NO | [3] |

| Molar Mass | 151.209 g·mol⁻¹ | [3] |

| CAS Number | 14838-15-4 | [3] |

| IUPAC Name | (1RS,2SR)-2-amino-1-phenylpropan-1-ol | [3] |

| Appearance | White solid |[6] |

Table 2: Pharmacokinetic Parameters of Phenylpropanolamine

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | High | [3] |

| Onset of Action | 15–30 minutes | [3][7] |

| Duration of Action | ~3 hours | [3][7] |

| Elimination Half-Life | ~4 hours | [3][7] |

| Protein Binding | 20% | [3] |

| Metabolism | Minimal (3–4%) | [3][7] |

| Excretion | ~90% unchanged in urine |[3][7] |

Mechanism of Action

Phenylpropanolamine is an indirectly acting sympathomimetic agent.[2] Its primary mechanism of action is to stimulate the release of the neurotransmitter norepinephrine (noradrenaline) from presynaptic nerve terminals.[2][5] The resulting increase in the synaptic concentration of norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors.[5][8] This activation of the sympathetic nervous system produces several physiological effects:

-

Vasoconstriction: Activation of α-adrenergic receptors in the blood vessels of the nasal mucosa causes them to constrict, reducing swelling and alleviating nasal congestion.[5][7]

-

Appetite Suppression: The effects on norepinephrine levels in the hypothalamus are thought to be responsible for its appetite-suppressing properties.[7]

-

Cardiovascular Effects: Stimulation of adrenergic receptors can also lead to increased heart rate and blood pressure, which are among its notable side effects.[9]

Experimental Protocols

Synthesis Methodologies

Several methods for the synthesis of phenylpropanolamine hydrochloride have been documented. The catalytic hydrogenation of isonitrosopropiophenone is a well-established and commercially viable route.[10]

Protocol: Synthesis via Catalytic Hydrogenation of Isonitrosopropiophenone [10]

-

Reactor Charging: A pressure reactor is charged with 5.0 parts by weight of an "Inbred" catalyst, which consists of a 1:1 mixture of 5% palladium on charcoal and 5% platinum on charcoal. The catalyst is wetted with 10 parts by weight of water.[10]

-

Inert Atmosphere: The reactor is thoroughly flushed with nitrogen gas to remove oxygen and create an inert atmosphere.[10]

-

Addition of Reactants: A solution containing 16.3 parts by weight of isonitrosopropiophenone dissolved in 80 parts by weight of methanol, which also contains 7.65 parts by weight of hydrogen chloride, is introduced into the reactor.[10]

-

Hydrogenation: The mixture is subjected to hydrogenation under pressure. The reaction is exothermic, and the temperature is carefully controlled to not exceed 62°C.[10]

-

Work-up and Isolation: Upon completion of the reaction, the catalyst is filtered off. The resulting solution containing phenylpropanolamine hydrochloride is then typically purified through recrystallization to yield the final product.[10]

Other notable synthesis routes include the reaction of benzaldehyde with nitroethane followed by reduction, and the condensation of benzaldehyde with the amino acid L-alanine followed by decarboxylation.[10]

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a sensitive and widely used method for the determination of PPA in biological fluids and pharmaceutical formulations.[11][12]

Protocol: HPLC Determination of PPA in Serum [11]

-

Sample Preparation (Extraction): To 1 mL of serum, add an internal standard and adjust the pH to basic conditions. Extract the PPA from the aqueous phase using an organic solvent such as chloroform. Perform a single back-extraction into an acidic aqueous solution.[11]

-

Chromatographic Separation:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase column (e.g., ODS).[12]

-

Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 0.1 M acetic acid) with an ion-pairing agent like sodium heptanesulfonate. A typical ratio might be 20:20:60 (v/v/v) of methanol:acetonitrile:buffer.[12]

-

Flow Rate: A standard flow rate, typically 1.0 mL/min.

-

-

Detection: Monitor the column effluent using a UV detector set to a wavelength of 254 nm.[12] The concentration of PPA is determined by comparing the peak area of the analyte to that of the internal standard and a standard curve. This method is sensitive enough to detect concentrations as low as 25 ng/mL.[11]

Other analytical techniques reported for PPA determination include spectrophotometry, gas chromatography (GC), and titrimetry.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 4. fda.gov [fda.gov]

- 5. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 6. chemimpex.com [chemimpex.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]

- 9. drugtodayonline.com [drugtodayonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Determination of phenylpropanolamine in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jfda-online.com [jfda-online.com]

An In-Depth Technical Guide on the Biological Activity of 1-Amino-2-phenyl-propan-2-ol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-phenyl-propan-2-ol and its derivatives represent a class of compounds with significant biological activity, primarily as modulators of monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmitter levels in the synaptic cleft and are key targets for the treatment of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the biological activity of this chemical scaffold, focusing on its mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization.

Mechanism of Action: Targeting Monoamine Transporters

The primary mechanism of action for this compound and its derivatives involves the inhibition of monoamine reuptake. By binding to DAT, NET, and/or SERT, these compounds block the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing monoaminergic signaling.

The interaction with these transporters can be complex, with compounds acting as either "blockers" (inhibitors) that prevent neurotransmitter uptake or "releasers" that can reverse the direction of transport, leading to neurotransmitter efflux. The specific functional profile of a given derivative is determined by its unique structural features.

Quantitative Analysis of Biological Activity

The potency and selectivity of this compound derivatives for monoamine transporters are typically quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit 50% of the transporter's activity.

A study on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols has provided valuable insights into the structure-activity relationships of this class of compounds. The following table summarizes the in vitro monoamine reuptake inhibition data for selected derivatives.

| Compound | Phenyl Substitution | Indole Substitution | NET IC50 (nM)[1] | SERT IC50 (nM)[1] | Selectivity (SERT/NET)[1] |

| 1 | Unsubstituted | Unsubstituted | 28 | >10000 | >357 |

| 2 | 4-Fluoro | Unsubstituted | 15 | 3400 | 227 |

| 3 | 4-Chloro | Unsubstituted | 10 | 1500 | 150 |

| 4 | 4-Methyl | Unsubstituted | 25 | 4500 | 180 |

| 5 | Unsubstituted | 5-Fluoro | 9 | 1200 | 133 |

| 6 | Unsubstituted | 5-Chloro | 7 | 800 | 114 |

| 20 | 4-Chloro | 5-Fluoro | 4 | 345 | 86 |

Experimental Protocols

The determination of monoamine transporter inhibition is conducted through established in vitro assays. The two primary methods are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from the monoamine transporter.

Materials:

-

HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[2]

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).[2]

-

Assay buffer (e.g., Krebs-Henseleit buffer).[2]

-

Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[2]

-

Non-labeled competing ligand for determining non-specific binding.[2]

-

96-well microplates.

-

Scintillation counter.

Protocol:

-

Cell Culture and Plating: Culture HEK293 cells expressing the target transporter and seed them into 96-well plates to adhere overnight.[2]

-

Assay Preparation: On the day of the experiment, wash the cell monolayers with assay buffer.

-

Incubation: Add the assay buffer containing a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound to the wells. Incubate to allow for competitive binding.

-

Termination: Terminate the binding by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.[2]

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter to determine the amount of bound radioligand.[2]

-

Data Analysis: Calculate the specific binding and determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

-

HEK293 cells stably expressing the human transporter of interest or freshly prepared synaptosomes.

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Assay buffer.

-

96-well microplates.

-

Scintillation counter or a system for detecting fluorescence if using a fluorescent substrate.

Protocol:

-

Cell/Synaptosome Preparation: Prepare and plate the cells or synaptosomes in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter substrate to initiate uptake and incubate for a defined period at 37°C.[2]

-

Termination of Uptake: Rapidly terminate the uptake by washing with ice-cold assay buffer.[2]

-

Lysis and Measurement: Lyse the cells/synaptosomes and measure the amount of radioactivity or fluorescence to quantify the amount of neurotransmitter taken up.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for screening compounds for their monoamine reuptake inhibition activity.

Caption: General experimental workflow for monoamine reuptake inhibition assays.

Signaling Pathway

The interaction of this compound derivatives with monoamine transporters directly impacts synaptic neurotransmission. The following diagram illustrates the modulation of this pathway by a reuptake inhibitor.

References

1-Amino-2-phenyl-propan-2-ol as a chiral building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-phenyl-propan-2-ol is a versatile chiral amino alcohol that has garnered significant attention as a valuable building block and catalyst in asymmetric organic synthesis. Its rigid structure, containing two stereogenic centers, makes it an effective chiral auxiliary and a precursor to a variety of chiral ligands and catalysts. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the stereoselective synthesis of valuable organic compounds. The information presented herein is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a white solid with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1] Its structure features a phenyl group and a hydroxyl group attached to the same stereocenter, and an adjacent stereocenter bearing an amino group. This arrangement of functional groups is key to its utility in asymmetric synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | White solid | |

| CAS Number | 17643-24-2 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of the erythro diastereomer of 1-amino-2-phenyl-1-propanol involves a two-step process starting from 1-phenyl-1-hydroxy-2-propanone. This process includes the formation of an oxime intermediate followed by its reduction.

Experimental Protocol: Synthesis of 1-erythro-2-amino-1-phenyl-1-propanol[2][3]

Step 1: Oximation of 1-phenyl-1-hydroxy-2-propanone

-

React 1-phenyl-1-hydroxy-2-propanone with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., sodium hydroxide) to form 1-phenyl-1-hydroxy-2-propanone oxime.[2][3]

Step 2: Reduction of 1-phenyl-1-hydroxy-2-propanone oxime

-

Dissolve 25 g of sodium hydroxide in 350 ml of water.

-

Add 50 g of 1-phenyl-1-hydroxy-2-propanone oxime to the solution.

-

Chill the solution to -15 °C.

-

Add 30 g of a nickel-aluminum catalyst mixture (containing 60 parts by weight of aluminum and 40 parts by weight of nickel) to the chilled solution.

-

Stir the mixture vigorously at -15 °C. An exothermic reaction will occur, and the temperature will rise.

-

Once the exothermic reaction subsides (around 75 °C), the reduction is complete.

-

The crude 1-erythro-2-amino-1-phenyl-1-propanol can be isolated and purified.

Applications in Asymmetric Synthesis

This compound and its derivatives are widely employed as chiral auxiliaries and ligands in a variety of enantioselective transformations, most notably in the reduction of prochiral ketones and the addition of organozinc reagents to aldehydes.

Enantioselective Reduction of Ketones

Chiral oxazaborolidines derived from amino alcohols are powerful catalysts for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The in-situ generation of these catalysts from this compound or its analogues offers a convenient and efficient method for asymmetric ketone reduction.

The following table summarizes the results of enantioselective reductions of various ketones using in-situ generated oxazaborolidine catalysts from chiral amino alcohols structurally related to this compound.

| Ketone | Chiral Amino Alcohol | Yield (%) | ee (%) | Reference |

| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 89 | 91 | [4] |

| 2-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 85 | 94 | [4] |

| 4-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 88 | 96 | [4] |

| 4-Methoxyacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 86 | 88 | [4] |

| 1-Tetralone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 82 | 92 | [4] |

Enantioselective Addition of Diethylzinc to Aldehydes

This compound and its derivatives are effective chiral ligands for the enantioselective addition of diethylzinc to aldehydes, yielding highly enantioenriched secondary alcohols.

The following table presents data from the enantioselective addition of diethylzinc to various aldehydes catalyzed by chiral amino alcohols, including derivatives of this compound.

| Aldehyde | Chiral Ligand | Yield (%) | ee (%) | Reference |

| Benzaldehyde | N-(9-Phenylfluoren-9-yl) derivative | >99 | 97 | [5] |

| 4-Chlorobenzaldehyde | N-(9-Phenylfluoren-9-yl) derivative | >99 | 96 | [5] |

| 4-Methoxybenzaldehyde | N-(9-Phenylfluoren-9-yl) derivative | >99 | 95 | [5] |

| 2-Naphthaldehyde | N-(9-Phenylfluoren-9-yl) derivative | >99 | 98 | [5] |

| Cinnamaldehyde | N-(9-Phenylfluoren-9-yl) derivative | 95 | 94 | [5] |

Conclusion

This compound has proven to be a highly effective and versatile chiral building block in asymmetric synthesis. Its utility in the preparation of chiral ligands for the enantioselective reduction of ketones and the addition of organozinc reagents to aldehydes highlights its importance in the synthesis of enantiomerically pure compounds. The straightforward synthetic routes to this amino alcohol, coupled with its excellent performance in asymmetric catalysis, make it a valuable tool for researchers and professionals in the fields of organic synthesis and drug development. The data and protocols presented in this guide are intended to facilitate its broader application in the pursuit of novel and complex chiral molecules.

References

- 1. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]

- 3. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]

- 4. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 5. researchgate.net [researchgate.net]

Theoretical and Computational Insights into 1-Amino-2-phenyl-propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and computational chemistry studies of 1-Amino-2-phenyl-propan-2-ol, a chiral amino alcohol also known as norephedrine or phenylpropanolamine. This compound is of significant interest in medicinal chemistry due to its sympathomimetic properties and its role as a precursor in the synthesis of various pharmaceuticals. This document summarizes key quantitative data from computational studies, outlines detailed experimental protocols for theoretical analyses, and presents visualizations of relevant biological pathways and computational workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in drug design and development, offering a deeper understanding of the molecule's structural, electronic, and biological properties from a computational perspective.

Introduction

This compound is a psychoactive drug that acts as a norepinephrine releasing agent.[1] It belongs to the phenethylamine and amphetamine chemical classes and has been utilized for its decongestant and anorectic effects.[1] The molecule possesses two chiral centers, leading to four stereoisomers. The diastereomeric distinction between the norephedrine and norpseudoephedrine series lies in the relative stereochemistry of the hydroxyl and amino groups.[1] Understanding the conformational landscape, electronic properties, and interaction with biological targets at a molecular level is crucial for the rational design of new therapeutics with improved efficacy and reduced side effects.

Computational chemistry provides powerful tools to investigate these molecular properties. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics of the molecule.[1] Molecular docking and molecular dynamics simulations offer insights into the binding modes and dynamic interactions with biological targets like the norepinephrine transporter (NET).[2] This guide synthesizes the available computational data and methodologies to provide a comprehensive technical resource on this compound.

Computational Data

Optimized Molecular Geometry

The geometric parameters of this compound have been optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3] The optimized structure provides insights into the stable conformation of the molecule.

Table 1: Selected Optimized Bond Lengths of this compound

| Bond | Length (Å) |

| C1-C2 | 1.53 |

| C2-C3 | 1.54 |

| C2-O11 | 1.43 |

| C3-N12 | 1.47 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C7 | 1.39 |

| C7-C8 | 1.39 |

| C8-C9 | 1.39 |

| C9-C4 | 1.39 |

| C2-C4 | 1.52 |

Data sourced from Manthiri et al. (2021).[3]

Table 2: Selected Optimized Bond Angles of this compound

| Angle | Value (°) |

| C1-C2-C3 | 111.5 |

| C1-C2-O11 | 109.5 |

| C3-C2-O11 | 109.5 |

| C2-C3-N12 | 111.2 |

| C4-C5-C6 | 120.0 |

| C5-C6-C7 | 120.0 |

| C6-C7-C8 | 120.0 |

| C7-C8-C9 | 120.0 |

| C8-C9-C4 | 120.0 |

| C9-C4-C5 | 120.0 |

| C3-C2-C4 | 112.1 |

| O11-C2-C4 | 108.5 |

Data sourced from Manthiri et al. (2021).[3]

Vibrational Frequencies

Vibrational analysis is crucial for characterizing the stationary points on the potential energy surface and for interpreting infrared (IR) and Raman spectra. The harmonic vibrational frequencies of this compound have been calculated using the B3LYP/6-311++G(d,p) level of theory.[1]

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| 3450 | NH₂ asymmetric stretch |

| 3350 | NH₂ symmetric stretch |

| 3060 | C-H aromatic stretch |

| 2980 | CH₃ asymmetric stretch |

| 2940 | CH₃ symmetric stretch |

| 1600 | C=C aromatic stretch |

| 1495 | NH₂ scissoring |

| 1450 | CH₃ asymmetric deformation |

| 1380 | CH₃ symmetric deformation |

| 1080 | C-O stretch |

| 1030 | C-N stretch |

| 760 | C-H out-of-plane bend (aromatic) |

| 700 | C-H out-of-plane bend (aromatic) |

Data interpreted from the study by Manthiri et al. (2021) which performed these calculations.[1]

Experimental Protocols

Quantum Chemical Calculations: Geometry Optimization and Vibrational Frequency Analysis

This protocol outlines the steps for performing geometry optimization and vibrational frequency calculations using the Gaussian software package, a common tool in computational chemistry.

-

Molecule Building:

-

Construct the 3D structure of this compound using a molecular modeling program such as GaussView, Avogadro, or ChemDraw.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Gaussian Input File Preparation:

-

Create a Gaussian input file (.gjf or .com) with the following sections:

-

Link 0 Commands: Specify memory (%mem) and the number of processors (%nprocshared). Name the checkpoint file (%chk).

-

Route Section (# line): Specify the calculation type, level of theory, and basis set. For a geometry optimization followed by a frequency calculation, use Opt Freq. The level of theory used in the literature for this molecule is B3LYP/6-311++G(d,p).[1][3]

-

Title Section: A brief, descriptive title for the calculation.

-

Molecule Specification: Provide the charge (0 for neutral) and spin multiplicity (1 for a singlet state) on the first line, followed by the Cartesian coordinates of each atom.

-

-

-

Execution of Calculation:

-

Submit the input file to the Gaussian program. The software will first perform a geometry optimization to find the minimum energy structure.

-

Upon successful optimization, Gaussian will proceed with the frequency calculation at the optimized geometry.

-

-

Analysis of Output:

-

The output file (.log or .out) will contain a wealth of information.

-

Geometry Optimization: Verify that the optimization has converged by searching for the "Stationary point found" message. The final optimized Cartesian coordinates will be provided.

-

Vibrational Frequencies: The output will list the calculated vibrational frequencies in cm⁻¹. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The output also includes IR intensities, Raman scattering activities, and the normal modes of vibration.

-

Molecular Docking: Interaction with the Norepinephrine Transporter (NET)

This protocol describes a general workflow for performing molecular docking of this compound into the norepinephrine transporter (NET) to predict its binding mode.

-

Preparation of the Receptor:

-

Since the crystal structure of human NET (hNET) is not yet available, a homology model is typically used.[4] A common template for modeling NET is the Drosophila melanogaster dopamine transporter (dDAT).[4]

-

Prepare the receptor model by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be done using software like AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE.

-

-

Preparation of the Ligand:

-

Generate the 3D structure of this compound.

-

Assign partial charges and define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Define the binding site on the NET model. This is often centered around key residues known to be important for ligand binding, such as Asp75, Phe72, Tyr152, and Phe317.[2][5]

-

Use a docking program like AutoDock Vina, GOLD, or Glide to perform the docking calculations. These programs will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

Analyze the predicted binding poses of this compound. The pose with the best score (lowest binding energy) is typically considered the most likely binding mode.

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the molecular basis of binding. Key interactions for norepinephrine and its analogs with NET include an ionic interaction between the amine group of the ligand and the side chain of Asp75.[1]

-

Visualizations

Norepinephrine Signaling Pathway

The following diagram illustrates a simplified signaling pathway of norepinephrine, which is modulated by the reuptake activity of the norepinephrine transporter (NET). This compound, as a norepinephrine releasing agent, enhances the effects of this pathway.

Caption: Simplified Norepinephrine Signaling Pathway.

Computational Analysis Workflow

This diagram outlines a typical workflow for the computational analysis of a small molecule like this compound, from initial structure generation to the analysis of its interaction with a biological target.

Caption: General Workflow for Computational Analysis.

Conclusion

The theoretical and computational studies of this compound provide invaluable insights into its molecular structure, stability, and interactions with its biological target, the norepinephrine transporter. The data and protocols presented in this guide demonstrate the power of computational chemistry in modern drug discovery and development. By leveraging these in silico methods, researchers can gain a detailed understanding of the structure-activity relationships of this important molecule, paving the way for the design of novel therapeutic agents with enhanced specificity and efficacy. Further computational work, particularly molecular dynamics simulations, could provide a more dynamic picture of the ligand-receptor interactions and further aid in the development of next-generation pharmaceuticals.

References

- 1. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Propanol, 1-amino- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis Using 1-Amino-2-phenyl-propan-2-ol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-amino-2-phenyl-propan-2-ol as a chiral auxiliary in enantioselective synthesis. This auxiliary, a structural analog of pseudoephedrine, is a valuable tool for the stereocontrolled formation of carbon-carbon bonds, enabling the synthesis of enantiomerically enriched carboxylic acids, alcohols, and other chiral building blocks crucial in drug development and fine chemical synthesis.

Introduction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1][2][3] Following the desired stereoselective reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This compound is an effective chiral auxiliary due to its rigid structure, which provides a well-defined steric environment to bias the approach of incoming reagents. Its structural similarity to the widely used pseudoephedrine auxiliary allows for the adaptation of established, robust protocols for asymmetric synthesis.[3][4][5][6]

Core Principle and Workflow

The general strategy for employing this compound as a chiral auxiliary involves three key stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to yield the chiral product.

Caption: General workflow for the application of this compound as a chiral auxiliary.

Key Applications and Protocols

Asymmetric Alkylation of Carboxylic Acids

One of the most powerful applications of amino alcohol-based chiral auxiliaries is in the diastereoselective alkylation of enolates derived from their corresponding amides. This method allows for the synthesis of a wide variety of α-substituted chiral carboxylic acids.

Reaction Scheme:

Caption: Reaction pathway for asymmetric alkylation.

Experimental Protocol: Synthesis of (R)-2-phenylpropanoic acid

Step 1: Attachment of the Chiral Auxiliary

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral amide.

Step 2: Diastereoselective Alkylation

-

To a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.2 eq) dropwise.

-

Stir the solution at -78 °C for 30 minutes to form the enolate.

-

Add benzyl bromide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

-

Reflux the alkylated amide in a 1:1 mixture of THF and 6 M aqueous sulfuric acid for 24 hours.

-

Cool the reaction mixture to room temperature and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-2-phenylpropanoic acid.

-

The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Quantitative Data for Asymmetric Alkylation (Adapted from Pseudoephedrine Protocols)

| Electrophile (R'-X) | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) of Carboxylic Acid (%) |

| Benzyl bromide | >98:2 | 85 | >99 |

| Iodomethane | 95:5 | 90 | 90 |

| Allyl bromide | 97:3 | 88 | 94 |

Note: Data is illustrative and based on analogous reactions with pseudoephedrine amides. Optimization for this compound is recommended.

Asymmetric Michael Addition

The chiral amides derived from this compound can also be utilized in diastereoselective conjugate addition reactions to α,β-unsaturated carbonyl compounds, providing access to enantiomerically enriched 1,5-dicarbonyl compounds.

Experimental Protocol: Asymmetric Michael Addition to an Enone

-

Generate the lithium enolate of the chiral amide as described in the alkylation protocol.

-

At -78 °C, add a solution of the α,β-unsaturated ester (e.g., tert-butyl acrylate) (1.2 eq) in THF.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench with saturated aqueous ammonium chloride and proceed with workup as in the alkylation protocol.

-

Cleavage of the auxiliary can be achieved via hydrolysis to afford the corresponding chiral carboxylic acid.

Quantitative Data for Asymmetric Michael Addition (Adapted from Pseudoephedrine Protocols)

| Michael Acceptor | Diastereomeric Ratio (dr) | Yield (%) |

| tert-Butyl acrylate | >95:5 | 80 |

| Cyclohexenone | 90:10 | 75 |

Note: Data is illustrative and based on analogous reactions with pseudoephedrine amides.

Formation and Use of Oxazolidinone Auxiliaries

An alternative approach involves the conversion of this compound into a chiral oxazolidinone. These auxiliaries, popularized by Evans, offer a different steric environment for controlling stereoselectivity in aldol, alkylation, and other reactions.[1][7][8]

Caption: Workflow for the use of an oxazolidinone derived from this compound.

Experimental Protocol: Synthesis of the Oxazolidinone Auxiliary

-

To a solution of this compound (1.0 eq) in toluene, add carbonyldiimidazole (1.1 eq).

-

Heat the mixture to reflux for 16 hours.

-

Cool the reaction to room temperature and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxazolidinone, which can be purified by recrystallization or chromatography.

Protocol for N-Acylation and Diastereoselective Aldol Reaction

-

To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) and stir for 15 minutes.

-

Add the desired acyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature.

-

For the aldol reaction, cool the N-acyl oxazolidinone solution to -78 °C and add a Lewis acid (e.g., dibutylboron triflate) followed by an aldehyde.

-

After the reaction is complete, quench and work up appropriately.

-

Cleavage of the oxazolidinone auxiliary can be achieved by various methods, such as hydrolysis with lithium hydroxide or reduction with lithium borohydride, to yield the corresponding chiral carboxylic acid or alcohol.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and effective chiral auxiliary for a range of enantioselective transformations. By adapting established protocols from its close analog, pseudoephedrine, researchers can readily access a variety of enantiomerically enriched compounds. The methodologies presented here provide a solid foundation for the application of this auxiliary in complex molecule synthesis and drug discovery programs. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and stereoselectivities.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral auxiliary - Wikiwand [wikiwand.com]

- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Asymmetric Alkylation Utilizing Pseudoephedrine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric alkylation of carboxylic acid derivatives using pseudoephedrine as a chiral auxiliary. This method, pioneered by Andrew G. Myers and his research group, is a robust and highly effective strategy for the synthesis of enantiomerically enriched α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[1][2][3]

The protocol is divided into three main stages: formation of the pseudoephedrine amide, diastereoselective alkylation of the corresponding lithium enolate, and subsequent removal of the chiral auxiliary to yield the desired product.[4] A key advantage of this methodology is the often crystalline nature of the intermediate alkylated amides, which allows for straightforward purification and enhancement of diastereomeric purity through recrystallization.[1][5]

Reaction Principle and Mechanism

The stereochemical outcome of this alkylation is controlled by the chiral scaffold of the pseudoephedrine auxiliary. Upon deprotonation with a strong base, a lithium enolate is formed. The presence of the hydroxyl group on the pseudoephedrine and the addition of lithium chloride are crucial for the formation of a rigid, chelated intermediate.[1][5] This chelation directs the incoming electrophile (alkyl halide) to attack the enolate from the less sterically hindered face, resulting in a highly diastereoselective transformation.[6][7]

The generally accepted mechanism involves the formation of a dianion where the lithium cation is chelated by both the enolate and the alkoxide of the pseudoephedrine. This rigid structure effectively shields one face of the enolate, leading to the observed high diastereoselectivity.

Experimental Protocols

Part 1: Synthesis of the Pseudoephedrine Amide

This procedure describes the acylation of (1S,2S)-(+)-pseudoephedrine with a representative acylating agent, propionyl chloride.

Materials:

-

(1S,2S)-(+)-Pseudoephedrine

-

Propionyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-